molecular formula C20H20N4O5S2 B2808571 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 1019099-65-0

2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2808571
CAS No.: 1019099-65-0
M. Wt: 460.52
InChI Key: FEVDUPHBEAPSSC-UHFFFAOYSA-N
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Description

2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the amino, ethylthio, and phenylsulfonyl groups. The final step involves the acylation of the pyrazole derivative with N-1,3-benzodioxol-5-ylacetamide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitro group can produce an amino derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying enzyme interactions and protein binding.

    Medicine: The compound’s potential bioactivity suggests it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-ethyl-1,3,4-thiadiazole: Shares the ethylthio group and has similar reactivity.

    5-amino-pyrazoles: Similar core structure with potential for similar biological activities.

    Indole derivatives: Structurally different but often used in similar medicinal chemistry applications.

Uniqueness

2-[5-amino-4-(benzenesulfonyl)-3-(ethylsulfanyl)-1H-pyrazol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is unique due to its combination of functional groups and the specific arrangement of these groups around the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

2-[5-amino-4-(benzenesulfonyl)-3-ethylsulfanylpyrazol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O5S2/c1-2-30-20-18(31(26,27)14-6-4-3-5-7-14)19(21)24(23-20)11-17(25)22-13-8-9-15-16(10-13)29-12-28-15/h3-10H,2,11-12,21H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVDUPHBEAPSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)N)CC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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